molecular formula C16H14BrClN2O B2966466 3-amino-2-(2-(4-chlorophenyl)-2-oxoethyl)-1H-isoindol-2-ium bromide CAS No. 478959-77-2

3-amino-2-(2-(4-chlorophenyl)-2-oxoethyl)-1H-isoindol-2-ium bromide

Cat. No.: B2966466
CAS No.: 478959-77-2
M. Wt: 365.66
InChI Key: KCXZTIOXCGADIM-UHFFFAOYSA-N
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Description

The compound ethyl 3-amino-2-(4-chlorophenyl)-3-oxopropanoate has a similar structure . It’s a product provided by Sigma-Aldrich for early discovery researchers .

Scientific Research Applications

  • Catalytic Applications :

    • The bis-ionic liquid derivative of this compound, 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide ([BDBDIm]Br), has been used as a catalyst for synthesizing novel benzoxazoles. This methodology is noted for its advantages like solvent-free conditions, excellent yields, simple procedures, mild conditions, and reduced environmental impact (Nikpassand, Zare Fekri, & Farokhian, 2015).
  • Antineoplastic Agents :

    • Certain derivatives, such as 2-aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides, have been synthesized and their antitumor activity studied. One derivative, 2-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromide, showed significant antitumor potential on human cancer cell lines (Potikha & Brovarets, 2020).
  • Synthesis of Radioactive Compounds :

    • This compound has been used in the synthesis of iodine-131 labeled centrally acting drugs. It involves a reaction where labeled iodine monochloride reacts with substituted phthalimide and has applications in medical imaging (Braun, Shulgin, Braun, & Sargent, 1977).
  • Halogen Bonding in Supramolecular Chemistry :

    • The compound plays a role in the study of halogen bonding and its impact on supramolecular assembly. These studies focus on understanding how halogen bonds, such as C–Br⋯OCcarbonyl and C–Br⋯Naromatic, influence the aggregation of macrocycles and other structures (Mocilac & Gallagher, 2014).
  • Molecular Structure Analysis :

    • The molecular structure and properties like hyperpolarizability, HOMO and LUMO analysis, and MEP of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, a related compound, have been extensively studied. These studies are crucial in understanding the electronic and structural characteristics of such compounds (Kumar et al., 2014).

Safety and Hazards

The safety data sheet for Boc-(S)-3-amino-2-(4-chlorophenyl)propanoic acid suggests that it is harmful if swallowed and may cause irritation if inhaled or comes in contact with skin or eyes .

Future Directions

While specific future directions for your compound are not available, there is ongoing research into the development of new pyrimidines as anti-inflammatory agents . Additionally, 3-Amino-2-(4-chlorophenyl)propanoic acid is being used for pharmaceutical testing .

Properties

IUPAC Name

2-(3-amino-1H-isoindol-2-ium-2-yl)-1-(4-chlorophenyl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O.BrH/c17-13-7-5-11(6-8-13)15(20)10-19-9-12-3-1-2-4-14(12)16(19)18;/h1-8,18H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXZTIOXCGADIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=[N+]1CC(=O)C3=CC=C(C=C3)Cl)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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